molecular formula C8H17NO2 B13789258 N-(2-Hydroxyethyl)hexanamide CAS No. 7726-06-9

N-(2-Hydroxyethyl)hexanamide

Cat. No.: B13789258
CAS No.: 7726-06-9
M. Wt: 159.23 g/mol
InChI Key: HVVJCLNYMSTOMR-UHFFFAOYSA-N
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Description

N-Caproylethanolamine is a type of N-acylethanolamine, which is a fatty acid amide where an acyl group is linked to the nitrogen atom of ethanolamine. This compound is known for its role in various biological processes and its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Caproylethanolamine can be synthesized through several methods. One common approach involves the reaction of caproic acid (hexanoic acid) with ethanolamine. The reaction typically requires a catalyst, such as sodium methoxide, and is carried out under mild temperatures. The process involves the formation of an amide bond between the carboxyl group of caproic acid and the amino group of ethanolamine.

Industrial Production Methods: In industrial settings, the production of N-Caproylethanolamine may involve the use of fatty acid chlorides or fatty acid methyl esters as acyl donors. These react with ethanolamine under controlled conditions to yield the desired product. The reaction conditions, such as temperature, catalyst concentration, and substrate ratio, are optimized to achieve high purity and yield .

Chemical Reactions Analysis

Types of Reactions: N-Caproylethanolamine undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens in the presence of a catalyst.

Major Products Formed:

Scientific Research Applications

N-Caproylethanolamine has a wide range of applications in scientific research:

    Chemistry: It is used as a model compound to study amide bond formation and hydrolysis.

    Biology: It plays a role in cell signaling and has been studied for its effects on cell proliferation and apoptosis.

    Medicine: It has potential therapeutic applications, including anti-inflammatory and neuroprotective effects.

    Industry: It is used in the production of surfactants, lubricants, and cosmetics

Mechanism of Action

N-Caproylethanolamine exerts its effects through several mechanisms:

    Molecular Targets: It interacts with cannabinoid receptors and other cell surface receptors.

    Pathways Involved: It modulates signaling pathways involved in inflammation, cell proliferation, and apoptosis. .

Comparison with Similar Compounds

    N-Palmitoylethanolamine: Known for its anti-inflammatory and neuroprotective effects.

    N-Oleoylethanolamine: Exhibits anorexigenic effects by binding to nuclear receptors.

    N-Stearoylethanolamine: Shows pro-apoptotic and anorexic effects.

Uniqueness: N-Caproylethanolamine is unique due to its specific acyl chain length and its distinct biological activities. While similar compounds share some overlapping functions, N-Caproylethanolamine’s specific interactions with molecular targets and its role in various signaling pathways set it apart .

Properties

CAS No.

7726-06-9

Molecular Formula

C8H17NO2

Molecular Weight

159.23 g/mol

IUPAC Name

N-(2-hydroxyethyl)hexanamide

InChI

InChI=1S/C8H17NO2/c1-2-3-4-5-8(11)9-6-7-10/h10H,2-7H2,1H3,(H,9,11)

InChI Key

HVVJCLNYMSTOMR-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(=O)NCCO

Origin of Product

United States

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